N-(Ethoxycarbonyl)-adenosine
Description
Contextualization within Adenosine (B11128) and Nucleoside Analogues Research
Adenosine and its derivatives are crucial components of nucleic acids, serve as energy currency in the form of adenosine triphosphate (ATP), and act as signaling molecules. The modification of the adenosine scaffold has been a fruitful strategy in drug discovery and chemical biology to create tools for studying and manipulating these processes.
The substitution at the N6-position of the adenine (B156593) base has been a particularly successful approach. This position is tolerant to a wide variety of substituents, from small alkyl groups to large aromatic moieties, often leading to compounds with high affinity and selectivity for one of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects, making them attractive therapeutic targets for various conditions.
N-(Ethoxycarbonyl)-adenosine, with its urethane (B1682113) linkage at the N6-position, represents a specific type of modification. The ethoxycarbonyl group can influence the electronic properties and steric bulk at this position, potentially altering its interaction with target proteins. Research into related N6-alkoxycarbonyl derivatives of adenosine and its cyclic monophosphate (cAMP) form has been conducted, suggesting a potential role for these compounds in modulating cellular signaling pathways. For instance, the synthesis of N6-ethoxycarbonyladenosine 3',5'-cyclic phosphate (B84403) has been reported, indicating that this type of modification is chemically feasible and can be introduced into biologically relevant scaffolds sci-hub.ru.
Historical Perspective on Substituted Adenosines in Biological Inquiry
The journey into understanding the biological roles of adenosine and its analogues began with the observation of their potent physiological effects. Early research focused on naturally occurring adenosine and its simple derivatives. However, the quest for more selective and potent compounds to dissect the complex pharmacology of adenosine led to the synthesis of a vast library of substituted adenosines.
The exploration of N6-substituted adenosines has been a cornerstone of this research. The discovery that bulky substituents at the N6-position could confer high affinity and selectivity for specific adenosine receptor subtypes was a major breakthrough. This led to the development of classic research tools such as N6-cyclohexyladenosine (CHA) and N6-cyclopentyladenosine (CPA), which are highly selective agonists for the A1 adenosine receptor tocris.com.
The synthesis of N6-substituted adenosine analogues is often achieved through the reaction of 6-chloropurine (B14466) riboside with the corresponding amine. This versatile reaction allows for the introduction of a wide array of functional groups at the N6-position, facilitating the exploration of structure-activity relationships (SAR). While specific, detailed biological data for this compound is not widely available in the public domain, the extensive research on other N6-substituted analogues provides a strong framework for predicting its potential interactions and utility as a chemical probe or a lead structure in medicinal chemistry. The study of N6-benzyladenosine derivatives, for example, has revealed potent cytotoxic activity against various cancer cell lines, highlighting the therapeutic potential of this class of compounds nih.gov.
Interactive Data Table: Physicochemical Properties of Adenosine and a Related Analogue
Due to the limited availability of specific experimental data for this compound, the table below presents the properties of the parent compound, adenosine, and a related N6-substituted analogue, N6-Isopentenyladenosine, for comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Adenosine | C10H13N5O4 | 267.24 | 234-236 |
| N6-Isopentenyladenosine | C15H21N5O4 | 335.36 | 143-146 |
Data sourced from publicly available chemical databases.
Direct Synthesis of this compound Core
The direct introduction of an ethoxycarbonyl group onto the N6-amino position of adenosine is a key synthetic challenge that requires precise control over reactivity and selectivity.
A highly efficient method for the direct N6-acylation of adenosine derivatives involves the use of chloroformates. Research has demonstrated a successful protocol for protecting the 6-exo-amino group of purine (B94841) nucleosides with various alkyl and aryl chloroformates, including ethyl chloroformate, to produce N6-carbamoyl adenosines.
The reaction of a 2',3',5'-tri-O-TBDMS-protected adenosine with ethyl chloroformate in the presence of N-methyl imidazole (B134444) (NMI) as a base and dichloromethane (B109758) (CH₂Cl₂) as a solvent provides the desired N6-(ethoxycarbonyl)-adenosine derivative in high yield. The optimization of reaction conditions, particularly the choice of base and solvent, was found to be critical. While bases like pyridine, triethylamine (B128534) (Et₃N), and 4-dimethylaminopyridine (B28879) (DMAP) resulted in low yields, N-methyl imidazole significantly improved the reaction's efficiency. This strategy is not limited to the ethoxycarbonyl group; other chloroformates can be used to generate a variety of N6-carbamoyl adenosine derivatives.
Table 1: Synthesis of N6-Carbamoyl Adenosine Derivatives via Chloroformate Acylation
| Chloroformate Reagent | Product | Yield (%) |
| Methyl Chloroformate | N6-(Methoxycarbonyl)-adenosine derivative | 92 |
| Ethyl Chloroformate | N6-(Ethoxycarbonyl)-adenosine derivative | 85 |
| Hexadecyl Chloroformate | N6-(Hexadecyloxycarbonyl)-adenosine derivative | 75 |
| Isobutyl Chloroformate | N6-(Isobutyloxycarbonyl)-adenosine derivative | 88 |
| Benzyl (B1604629) Chloroformate (CbzCl) | N6-(Benzyloxycarbonyl)-adenosine derivative | 80 |
Note: Yields are for the reaction with a 2',3',5'-tri-O-TBDMS-protected adenosine derivative in the presence of NMI in CH₂Cl₂.
Achieving regioselectivity is paramount in nucleoside chemistry due to the multiple reactive sites on both the purine and ribose moieties. Direct N-alkylation of unprotected adenosine, for instance, can lead to a mixture of products, including undesirable O-alkylation.
The carbonyloxy-based derivatization using chloroformates offers a high degree of regioselectivity for the exocyclic N6-amino group. This selectivity is a significant advantage over other methods that may require more complex protection and deprotection schemes. An alternative strategy for obtaining N6-substituted adenosines involves the selective 1-N-alkylation of a protected adenosine precursor, followed by a Dimroth rearrangement, which reorganizes the heterocyclic ring to move the substituent from the N1 to the N6 position. While effective, this two-step process underscores the value of developing direct and regioselective single-step functionalization methods like the NMI-promoted acylation.
Synthesis of this compound Analogues and Derivatives
The this compound core can serve as a versatile intermediate for the synthesis of a wide array of other analogues. More broadly, the development of synthetic routes to N6-substituted adenosine analogues is a major focus of nucleoside chemistry.
A common and long-standing method for preparing N6-substituted adenosines involves the nucleophilic aromatic substitution (SNAr) reaction of 6-chloropurine riboside with an excess of a desired amine. This approach has been used to synthesize a variety of analogues, including those with antitumor properties. More advanced techniques, such as palladium-catalyzed coupling reactions, have also been developed for the amination of 6-chloropurine.
To overcome the limitations of traditional synthetic methods, such as long reaction times and the use of toxic solvents, microwave-assisted organic synthesis has emerged as a powerful tool. This technique dramatically shortens reaction times and often improves yields.
An efficient protocol for the synthesis of N6-(2-Hydroxyethyl)adenosine (HEA) and its analogues utilizes microwave irradiation to drive the nucleophilic substitution reaction between 6-chloropurine riboside and various amines. The reactions are typically completed in as little as 10 minutes, a significant improvement over conventional heating methods that can take several hours. This rapid and efficient approach has also been applied to the direct amination of inosine (B1671953) derivatives using reagents like PyBroP to access multi-functionalized N6-substituted adenosines.
Table 2: Microwave-Assisted Synthesis of N6-(2-Hydroxyethyl)adenosine (HEA) Analogues
| Amine Reactant | Product | Reaction Time (min) |
| Ethanolamine | N6-(2-Hydroxyethyl)adenosine | 10 |
| 3-Amino-1-propanol | N6-(3-Hydroxypropyl)adenosine | 10 |
| 4-Amino-1-butanol | N6-(4-Hydroxybutyl)adenosine | 10 |
| 2-(Methylamino)ethanol | N6-Methyl-N6-(2-hydroxyethyl)adenosine | 10 |
Note: Reactions were performed with 6-chloropurine riboside in water under microwave irradiation.
In line with the principles of green chemistry, there is a growing trend to replace traditional organic solvents with more environmentally benign alternatives. Water is an ideal solvent for this purpose due to its low cost, non-toxicity, and non-flammability.
The microwave-assisted synthesis of HEA and its analogues has been successfully developed as an eco-friendly protocol by using water as the solvent
Microwave-Assisted Nucleophilic Substitution Reactions
Synthesis of N-Carbamoyl Nucleosides via Chloroformates
The introduction of a carbamoyl (B1232498) group at the N6-position of adenosine derivatives is a key synthetic transformation. The use of chloroformates is a common method to achieve this, and the efficiency of this reaction can be significantly enhanced through the use of specific catalysts.
Optimization utilizing N-Methyl Imidazole
An efficient protocol for the protection of the 6-exo-amino group of purine nucleosides with various chloroformates has been developed using N-methyl imidazole (NMI). nih.govnih.gov The reaction of an adenosine analogue with alkyl or aryl chloroformates in the presence of NMI provides N6-carbamoyl adenosines in good to excellent yields. nih.govnih.gov
The optimization of this reaction involved screening various organic bases and solvents. While bases like pyridine, triethylamine (Et3N), and 4-dimethylaminopyridine (DMAP) in different solvents gave low yields of the desired N6-Cbz-adenosine derivative, the use of NMI significantly improved the yield. nih.gov The optimal conditions were found to be four equivalents of benzyl chloroformate (CbzCl) in the presence of eight equivalents of NMI in dichloromethane (CH2Cl2) for 12 hours at room temperature, resulting in an 89% yield. nih.gov This method has been successfully applied to a variety of chloroformates, including methyl, ethyl, hexadecyl, and isobutyl chloroformates, yielding the corresponding N6-carbamoyl adenosines in high yields (75-92%). nih.gov However, the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of NMI was less efficient. nih.gov
Table 1: Optimization of the reaction of an adenosine derivative with CbzCl
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1-9 | Pyridine, Et3N, DMAP, Imidazole | Various | Trace to 12 |
| 10 | NMI | DMF | 34 |
| 11 | NMI | CH3CN | 56 |
| 12 | NMI | THF | 45 |
| 13 | NMI | CH2Cl2 | 72-80 |
| 14 | NMI (8 equiv), CbzCl (4 equiv) | CH2Cl2 | 89 |
Data sourced from Cho et al., 2012. nih.gov
Synthesis of N-(Ethoxycarbonylmethyl)-nucleobases as Building Blocks
N-(Alkoxycarbonylmethyl) nucleobases are important building blocks for peptide nucleic acids (PNAs). nih.govscielo.brresearchgate.net Microwave-assisted synthesis has emerged as a rapid and efficient method for their preparation.
A simple, rapid, and regioselective method for the synthesis of N-(methoxycarbonylmethyl)- and N-(n-propoxycarbonylmethyl) nucleobases has been developed using microwave irradiation in the presence of potassium carbonate (K2CO3) as the base and dimethylformamide (DMF) as the solvent. nih.gov This protocol allows for the desired products to be obtained in moderate yields within 8 minutes. nih.gov Similarly, an eco-friendly approach utilizes water as the solvent and triethylamine (Et3N) as the base under microwave irradiation to produce N-(ethoxycarbonylmethyl) and N-(iso-propoxycarbonylmethyl) nucleobases in moderate to high yields, also within 8 minutes. scielo.br These methods offer significant advantages over traditional approaches, which often suffer from poor yields, lack of regioselectivity, long reaction times, and harsh conditions. nih.gov
Table 2: Microwave-assisted synthesis of N-(alkoxycarbonylmethyl) nucleobases
| Alkoxycarbonylmethyl group | Solvent | Base | Reaction Time (min) | Yield | Reference |
|---|---|---|---|---|---|
| Methoxycarbonylmethyl | DMF | K2CO3 | 8 | Moderate | nih.gov |
| n-Propoxycarbonylmethyl | DMF | K2CO3 | 8 | Moderate | nih.gov |
| Ethoxycarbonylmethyl | Water | Et3N | 8 | Moderate to High | scielo.br |
| iso-Propoxycarbonylmethyl | Water | Et3N | 8 | Moderate to High | scielo.br |
Synthesis of Adenosine Derivatives with Modified Purine Ring Systems
Modification of the purine ring of adenosine allows for the introduction of diverse functionalities, leading to analogues with unique properties.
C8-Functionalization via Formyl Derivatives
The C8-position of adenosine is a key site for functionalization. A straightforward and scalable synthesis of N-unprotected 8-formyladenine nucleoside derivatives has been reported. rsc.orgrsc.org This method involves the lithiation of a protected adenosine derivative with lithium diisopropylamide (LDA) followed by reaction with dimethylformamide (DMF), yielding the 8-formyl derivative in high yield (82-87%). rsc.org These 8-formyl derivatives are versatile intermediates for a wide range of C8 modifications, including hydroxymethylation, azidation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), reductive amination, and olefination reactions. rsc.orgrsc.org For instance, reduction of the 8-formyl group with sodium borohydride (B1222165) (NaBH4) yields the corresponding 8-hydroxymethyl derivative. rsc.org
Introduction of Ethoxycarbonyl Moieties in Thiophene (B33073) and Phthalazinone Scaffolds
The synthesis of adenosine analogues incorporating thiophene and phthalazinone scaffolds has been explored to develop novel compounds with potential biological activities.
In the synthesis of substituted thieno[2,3-d]pyrimidines, ethyl 2-aminothiophene-3-carboxylate is a key intermediate. ajrconline.org This can be further reacted with ethyl chloroformate to yield ethyl 2-(ethoxycarbonylamino)thiophene-3-carboxylate, which can then be cyclized to form the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system. ajrconline.org Similarly, a series of emissive ribonucleoside purine mimics with an isothiazolo[4,3-d]pyrimidine (B8781686) core have been prepared. rsc.orgrsc.org The synthesis of a guanosine (B1672433) analogue in this series involved the use of ethoxycarbonyl isothiocyanate. rsc.orgrsc.org
Phthalazinone derivatives have also been synthesized and evaluated for their biological activities. osf.io For example, 7-(ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives have been prepared and tested for their effects on platelet aggregation. osf.io
Synthesis of N-Protected Deoxyadenosine (B7792050) Derivatives for Oligonucleotide Synthesis (e.g., N-(Trimethylsilylethoxycarbonyl)-deoxyadenosine)
For the synthesis of oligonucleotides, protection of the exocyclic amino group of deoxyadenosine is crucial. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a useful protecting group for this purpose.
An improved method for the synthesis of N-(trimethylsilylethoxycarbonyl)-deoxyadenosine (N-Teoc-deoxyadenosine) has been developed using N-methylimidazole. researchgate.netingentaconnect.comresearchgate.net This protected derivative is a key intermediate for the synthesis of base-sensitive oligonucleotide derivatives, as the Teoc group can be removed under mild, fluoride-mediated conditions. researchgate.netnih.gov This strategy is particularly valuable for the preparation of oligonucleotides containing labile modifications. nih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C19H23N5O9 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(ethoxycarbonylamino)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H23N5O9/c1-5-29-19(28)23-16-13-17(21-7-20-16)24(8-22-13)18-15(32-11(4)27)14(31-10(3)26)12(33-18)6-30-9(2)25/h7-8,12,14-15,18H,5-6H2,1-4H3,(H,20,21,23,28)/t12-,14-,15-,18-/m1/s1 |
InChI Key |
FKCCKGOMRHXEOL-SCFUHWHPSA-N |
Isomeric SMILES |
CCOC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCOC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Ethoxycarbonyl Adenosine and Analogues
Functional Group Protection and Deprotection Strategies
The use of photolabile protecting groups (PPGs), often referred to as "caging" groups, represents a sophisticated strategy in nucleoside chemistry, allowing for the spatiotemporal control of biological processes through light induction. nih.gov These groups render a bioactive molecule inert until it is exposed to light of a specific wavelength, which triggers the cleavage of the protecting group and the release of the active compound. nih.gov Among the various PPGs, the o-nitrobenzyl group and its derivatives are extensively utilized for their efficacy in protecting amines, alcohols, and carboxylic acids. researchgate.netwikipedia.org This section will focus on the application of N-nitrobenzylation as a photolabile protecting group strategy for adenosine (B11128) analogues.
The introduction of an o-nitrobenzyl group at the N6-position of adenosine and its analogues is a key method for creating "caged" versions of these molecules. The synthesis of N6-(nitrobenzyl)adenosine analogues has been accomplished through several synthetic routes. One common method involves the direct alkylation of adenosine with a substituted benzyl (B1604629) bromide. nih.gov This reaction typically proceeds via the formation of an N1-substituted intermediate, which then undergoes a Dimroth rearrangement in the presence of a base to yield the desired N6-substituted product. tandfonline.com Another approach involves the nucleophilic displacement of a leaving group, such as chlorine from 6-chloropurine (B14466) ribonucleoside, by a nitrobenzylamine. nih.gov
Research has demonstrated the regioselective N-nitrobenzylation of adenosine analogues. For instance, the reaction of a 2'-tethered-adenosine nucleoside analogue with o-nitrobenzyl bromide has been shown to result in N-nitrobenzylation occurring exclusively at the adenine (B156593) base, even with a free hydroxyl group at the 2'-position. researchgate.net This selectivity is crucial for the targeted modification of nucleosides.
The primary advantage of using a nitrobenzyl PPG is its subsequent removal under mild conditions using UV light, typically around 365 nm. researchgate.net This photocleavage regenerates the free amine on the adenosine analogue, restoring its biological activity. This technique has been instrumental in studying the fast kinetics of biological systems, such as neurotransmitter-receptor interactions. nih.gov For example, photosensitive carbamoylcholine derivatives, which release the active ligand upon photolysis, have been synthesized to study the nicotinic acetylcholine (B1216132) receptor. nih.gov
The photophysical properties of nitrobenzyl-based PPGs can be modulated through substitution on the aromatic ring. sonar.ch For example, the introduction of methoxy (B1213986) groups, as in the nitroveratryl (NV) group, can shift the absorption maximum to longer wavelengths, which can reduce potential phototoxicity and enhance tissue penetration. nih.govsonar.ch
Detailed findings from various studies on the N-nitrobenzylation of adenosine analogues are summarized in the table below.
| Starting Material | Reagent(s) | Product | Key Findings | Reference(s) |
| Adenosine | Substituted benzyl bromide | N1-substituted derivative, then N6-substituted adenosine analogue | Alkylation at N1 followed by Dimroth rearrangement in base to yield the N6-product. | nih.govtandfonline.com |
| 6-Chloropurine ribonucleoside | Nitrobenzylamine | N6-(nitrobenzyl)adenosine analogue | Nucleophilic displacement of the 6-chloro group. | nih.gov |
| 2'-tethered-adenosine nucleoside analogue | o-Nitrobenzyl bromide | 2'-hydroxylethyl-NBn1A / 2'-hydroxylethyl-NBn6A | Regioselective N-nitrobenzylation at the adenine residue, leaving the 2'-hydroxyl group unaffected. | researchgate.net |
| N6-Cyclopentyladenosine (CPA) | 2-Nitrobenzyl bromide, NaH, DMF | 5'-O-(2-nitrobenzyl)-N6-cyclopentyladenosine | O-alkylation at the 5'-position to create a caged agonist. | nih.gov |
This strategy of using photolabile protecting groups like the nitrobenzyl group provides a powerful tool for the controlled release of adenosine analogues, enabling precise studies of their biological functions.
Biochemical and Molecular Mechanisms of Action
Impact on Purinergic Signaling Pathways
N-(Ethoxycarbonyl)-adenosine exerts its effects by interacting with the purinergic signaling system, a crucial communication network in the body. This system relies on purine (B94841) nucleosides and nucleotides, like adenosine (B11128) and adenosine triphosphate (ATP), to regulate a vast array of physiological processes. scispace.com Adenosine's functions are mediated through its binding to four specific G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. nih.govnih.govfrontiersin.org These receptor subtypes are distributed differently throughout the body and possess distinct pharmacological profiles. nih.govnih.gov The activation of these receptors by agonists initiates a cascade of intracellular events that modulate cellular function. nih.gov
The four adenosine receptor (AR) subtypes are the primary targets through which adenosine and its analogs regulate cellular activity. nih.govfrontiersin.org These receptors are all activated by the endogenous ligand adenosine, but they exhibit different affinities for it and for various synthetic agonists. scirp.org The A1 and A2A receptors are generally considered high-affinity receptors, while the A2B receptor is a low-affinity subtype, requiring higher concentrations of adenosine for activation. nih.govuniversiteitleiden.nl The A3 receptor also demonstrates high affinity for adenosine. scirp.org
Synthetic agonists often show varying degrees of selectivity for these subtypes. 5'-N-Ethylcarboxamidoadenosine (NECA), for example, is a potent, non-selective agonist that binds with high affinity to most adenosine receptor subtypes and is frequently used in research to characterize receptor function. nih.govnih.govbiorxiv.org The interaction of agonists with these receptors can trigger a wide range of physiological responses, from regulating coronary blood flow to modulating immune responses and neuronal activity. google.comwikipedia.org The specific effect depends on which receptor subtype is activated and the signaling pathways it engages in a particular cell type.
Table 1: This interactive table summarizes the binding affinities and potencies of selected adenosine receptor agonists at different human (unless otherwise specified) receptor subtypes. EC50 represents the concentration of a drug that gives a half-maximal response, while Ki represents the inhibition constant.
Adenosine receptors belong to the large family of G protein-coupled receptors (GPCRs), which are integral membrane proteins that transduce extracellular signals into intracellular responses. nih.govuniversiteitleiden.nl Upon agonist binding, the receptor undergoes a conformational change, allowing it to interact with and activate a specific heterotrimeric G protein on the inner surface of the cell membrane. nih.gov This activation initiates a signaling cascade. The specific G protein that a receptor subtype couples with determines the nature of the downstream cellular response. universiteitleiden.nl Adenosine receptors are primarily linked to either Gs or Gi proteins, with some exceptions. nih.govd-nb.info
The A1 and A3 adenosine receptor subtypes typically couple to inhibitory G proteins (Gi/o). nih.govnih.govfrontiersin.org Activation of these receptors by an agonist leads to the activation of the associated Gi protein. frontiersin.org The primary function of activated Gi proteins is to inhibit the enzyme adenylyl cyclase, which is responsible for synthesizing cyclic adenosine monophosphate (cAMP) from ATP. scirp.org This results in a decrease in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA). researchgate.netresearchgate.net The A1 receptor is highly expressed in the central nervous system and the heart, where its activation can reduce heart rate. frontiersin.org A3 receptor activation is implicated in cardioprotection and anti-inflammatory responses. mdpi.com
In contrast to A1 and A3 receptors, the A2A and A2B subtypes couple to stimulatory G proteins (Gs). wikipedia.orgnih.govd-nb.info When an agonist binds to an A2A or A2B receptor, the receptor activates the Gs protein. wikipedia.org The activated alpha subunit of Gs then stimulates adenylyl cyclase activity. scirp.orgwikipedia.org This leads to an increase in the intracellular concentration of cAMP. scirp.orgnih.gov The A2A receptor is abundant in the brain and immune cells and is a key target in the context of neurodegenerative diseases and cancer immunotherapy. wikipedia.orgunife.it The A2B receptor, which requires higher agonist concentrations for activation, is involved in processes like inflammation and angiogenesis. nih.govresearchgate.net
The A2B adenosine receptor is unique among the subtypes in that it can couple to Gq proteins in addition to Gs proteins. universiteitleiden.nl This dual-coupling capability allows the A2B receptor to activate a different set of signaling pathways. Activation of Gq proteins stimulates the enzyme phospholipase C (PLC), which is not a primary pathway for the other adenosine receptor subtypes. scispace.com This functional flexibility enables the A2B receptor to mediate a more diverse range of biological responses depending on the cellular context and the specific G protein that is preferentially activated. universiteitleiden.nl
Table 2: This interactive table outlines the primary G protein coupling and subsequent downstream effects for each of the four adenosine receptor subtypes.
The activation of G proteins by adenosine receptors triggers a variety of downstream intracellular signaling cascades that ultimately produce a physiological response. The most direct cascade involves the modulation of cAMP levels. For Gs-coupled A2A and A2B receptors, the resulting increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous target proteins, altering their activity. wikipedia.orgnih.gov Conversely, for Gi-coupled A1 and A3 receptors, the decrease in cAMP reduces PKA activity. researchgate.net
However, the signaling is more complex than simple cAMP modulation. For instance, A2A receptor activation can increase the production of nitric oxide (NO) in arterial endothelial cells, a process that is inhibited by A2A-selective antagonists. nih.gov Furthermore, A3 receptor activation has been shown to regulate serotonin (B10506) transport through a pathway involving NO and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov In human chorionic vessels, the vasoconstriction induced by the A2B receptor agonist NECA appears to be mediated by the synthesis of an arachidonic acid metabolite, such as a thromboxane-like prostanoid. nih.gov A2A receptors can also interact with other proteins like ADP-ribosylation factor nucleotide site opener (ARNO) to modulate mitogen-activated protein kinase (MAPK) pathways. unife.it These diverse cascades highlight the complex and cell-type-specific nature of adenosine receptor signaling.
Downstream Intracellular Signaling Cascades
Regulation of Adenylyl Cyclase Activity and Cyclic AMP Levels
Adenosine receptors are well-known modulators of adenylyl cyclase, the enzyme responsible for converting ATP into the second messenger cyclic AMP (cAMP). This regulation is a primary mechanism through which adenosine exerts its physiological effects. mdpi.comacs.org
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o). Activation of A1 and A3 receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. mdpi.comjapsonline.com
A2A and A2B Receptors: In contrast, A2A and A2B receptors couple to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP concentrations. nih.gov
The functional consequence of modulating cAMP levels is the regulation of protein kinase A (PKA) activity, which in turn phosphorylates a multitude of downstream target proteins, influencing a wide array of cellular functions.
Table 1: General Effects of Adenosine Receptor Subtypes on Adenylyl Cyclase and cAMP
| Adenosine Receptor Subtype | G Protein Coupling | Effect on Adenylyl Cyclase | Impact on Intracellular cAMP |
| A1 | Gi/o | Inhibition | Decrease |
| A2A | Gs | Stimulation | Increase |
| A2B | Gs | Stimulation | Increase |
| A3 | Gi/o | Inhibition | Decrease |
Involvement of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K) Pathways
Beyond the canonical adenylyl cyclase pathway, adenosine receptors can also signal through other important enzyme systems, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).
Phospholipase C (PLC): Activation of certain adenosine receptors, particularly the A1 and A3 subtypes, can stimulate PLC activity through G protein coupling (Gq/11). nih.govekb.eg PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Phosphoinositide 3-kinase (PI3K): The PI3K pathway is another critical signaling cascade that can be modulated by adenosine receptors. Activation of PI3K leads to the phosphorylation of PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for various proteins, including the serine/threonine kinase Akt (also known as protein kinase B), which plays a central role in cell survival, growth, and proliferation. Both A1 and A2A receptors have been implicated in the activation of the PI3K/Akt pathway.
Modulation of Mitogen-Activated Protein (MAP) Kinase Pathways
Adenosine receptors are capable of modulating the activity of mitogen-activated protein (MAP) kinase cascades, which are crucial in regulating a wide range of cellular processes including gene expression, cell proliferation, differentiation, and apoptosis. ekb.eg The primary MAP kinase pathways include the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAP kinases.
The coupling of adenosine receptors to MAP kinase pathways is complex and can be cell-type specific. ekb.eg For instance, A1 receptor activation has been shown to activate the ERK1/2 pathway in some cell types, often through a mechanism involving PLC and PKC. A2A receptor activation can also lead to ERK1/2 phosphorylation, sometimes in a cAMP-dependent manner. The activation of these pathways allows for the integration of signals from the cell surface to the nucleus, leading to changes in gene expression.
Calcium Channel Modulation and Intracellular Ca2+ Oscillations
Adenosine receptors can significantly influence cellular function by modulating the activity of various ion channels, including voltage-gated calcium channels. This modulation can alter membrane potential and intracellular calcium concentrations.
A1 Receptor-Mediated Inhibition: A1 receptor activation is well-documented to inhibit N-type and P/Q-type voltage-gated calcium channels via a membrane-delimited pathway involving Gi/o proteins. This inhibition leads to a reduction in calcium influx, which can have significant effects on neurotransmitter release and neuronal excitability.
A2A Receptor-Mediated Modulation: The effects of A2A receptor activation on calcium channels are more varied and can be either stimulatory or inhibitory depending on the specific channel subtype and cellular context.
Intracellular Ca2+ Oscillations: By coupling to the PLC pathway, adenosine receptor activation (particularly A1 and A3) can lead to IP3-mediated release of calcium from the endoplasmic reticulum, resulting in oscillations of intracellular calcium concentration. These oscillations are a dynamic form of intracellular signaling that can regulate a diverse range of cellular processes.
Hyperpolarization-Activated Cyclic Nucleotide (HCN) Channel Involvement
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial for the generation of rhythmic activity in pacemaker cells of the heart and brain. mdpi.com A key feature of these channels is their dual regulation by both membrane voltage and intracellular cyclic nucleotides, particularly cAMP.
Since A2A and A2B adenosine receptors stimulate cAMP production, they can enhance the activity of HCN channels. Increased cAMP binds to the C-terminal cyclic nucleotide-binding domain of the HCN channel, shifting its activation to more depolarized potentials and increasing the rate of channel opening. Conversely, by decreasing cAMP levels, A1 and A3 receptor activation would be expected to have an inhibitory effect on HCN channel function. Therefore, depending on its receptor selectivity, this compound could potentially modulate cellular excitability and rhythmicity through its effects on HCN channels.
Myosin-Light-Chain Phosphatase (MLCP) Regulation
Myosin-light-chain phosphatase (MLCP) is a key enzyme in the regulation of smooth muscle contraction. It dephosphorylates the regulatory light chain of myosin (MLC), leading to muscle relaxation. The activity of MLCP is itself subject to regulation by various signaling pathways, most notably the RhoA/ROCK pathway. While direct regulation of MLCP by adenosine receptors is not as extensively characterized as other pathways, it is plausible that such regulation could occur as a downstream consequence of the primary signaling events. For instance, signaling cascades initiated by adenosine receptors that intersect with the RhoA pathway could indirectly influence MLCP activity and thereby modulate smooth muscle tone.
Interaction with Nucleoside Transporters
The extracellular concentration of adenosine, and thus the activation of its receptors, is tightly controlled by nucleoside transporters (NTs). These membrane proteins facilitate the transport of nucleosides, including adenosine, across the cell membrane. There are two main families of NTs: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).
Many adenosine receptor agonists and antagonists can also interact with these transporters. Some adenosine analogs have been shown to inhibit nucleoside transport. For example, studies have demonstrated that certain adenosine A2 receptor agonists can inhibit the uptake of [3H]uridine. The interaction of a compound with both adenosine receptors and nucleoside transporters can lead to complex pharmacological effects. Inhibition of nucleoside uptake by a compound like this compound would increase its own extracellular concentration as well as that of endogenous adenosine, potentially potentiating its effects on adenosine receptors. However, specific studies on the interaction between this compound and nucleoside transporters are currently lacking.
Effects on Cellular Processes and Cellular Homeostasis (in vitro studies)
This compound and its related adenosine analogs have been shown to modulate cell proliferation and induce apoptosis in various cell types, including cancer cells and immune cells. In the context of gastric carcinoma, adenosine and its derivatives can exert cytotoxic effects in a dose- and time-dependent manner. researchgate.netmdpi.com The mechanism of action often involves the uptake of the adenosine analog into the cancer cell via adenosine transporters, followed by its conversion to AMP by adenosine kinase. nih.govnih.gov This intracellular accumulation of AMP can then trigger apoptotic pathways. nih.govnih.gov
In some gastric cancer cell lines, this process is independent of adenosine receptors and caspase activation, instead relying on the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov In other gastric cancer cell lines, the apoptotic pathway is caspase-dependent and can be mediated by the A3 adenosine receptor. nih.gov
Similarly, in human peripheral blood mononuclear cells (PBMCs), certain adenosine analogs can induce apoptosis. unife.it This is particularly relevant as A3 adenosine receptors are often overexpressed in inflammatory and cancer cells. unife.itcanfite.com The activation of these receptors can trigger signaling cascades that lead to the inhibition of cell proliferation and the induction of apoptosis. canfite.comceon.rs For example, the A3AR agonist Piclidenoson has been shown to reduce the proliferation of phytohaemagglutinin (PHA)-stimulated human PBMCs and induce apoptosis at higher concentrations. ceon.rs
| Cell Type | Compound | Observed Effect | Key Pathway(s) | Reference |
|---|---|---|---|---|
| Gastric Carcinoma Cells (SGC-7901, AGS) | N6-(2-Hydroxyethyl)-adenosine (HEA) | Cytotoxic effects, induction of apoptosis | Caspase-dependent, intracellular Ca²⁺-related ER stress, autophagy | researchgate.netmdpi.com |
| Gastric Carcinoma Cells (GT3-TKB) | Adenosine | Induction of caspase-independent apoptosis | Adenosine transporter uptake, conversion to AMP, AMPK activation | nih.govnih.gov |
| Gastric Carcinoma Cells (MKN28, MKN45) | Adenosine | Induction of caspase-dependent apoptosis | A3 adenosine receptor activation, PLC activation | nih.gov |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Piclidenoson (A3AR agonist) | Reduced proliferation, induction of apoptosis | A3 adenosine receptor signaling | ceon.rs |
The induction of reactive oxygen species (ROS) is a significant mechanism through which this compound analogs can exert their cellular effects. ROS are highly reactive molecules that, at high levels, can cause oxidative stress and damage to cellular components, leading to apoptosis. explorationpub.com In studies involving gastric carcinoma cells, treatment with the adenosine analog N6-(2-hydroxyethyl)-adenosine (HEA) was found to induce the production of ROS. researchgate.netmdpi.com This increase in ROS contributes to mitochondrial dysfunction and subsequent cell death. mdpi.com
The interplay between adenosine signaling and ROS production is complex. Adenosine itself can have protective effects against oxidative stress by acting as an antioxidant. mdpi.com However, the activation of specific adenosine receptors, such as the A2A receptor, can also contribute to ROS production under certain conditions. nih.gov For instance, in endothelial cells, A2A receptor signaling is required for ROS production by the enzyme Nox2. nih.gov Therefore, the effect of adenosine analogs on ROS levels can be context-dependent, influenced by the specific compound, cell type, and the prevailing cellular environment.
A key event in the intrinsic pathway of apoptosis is the depolarization of the mitochondrial membrane potential (ΔΨm). nih.gov The loss of ΔΨm is a hallmark of mitochondrial dysfunction and is closely linked to the release of pro-apoptotic factors from the mitochondria. nih.govresearchgate.net
In vitro studies on gastric carcinoma cells have demonstrated that treatment with N6-(2-hydroxyethyl)-adenosine (HEA) leads to the depolarization of the mitochondrial membrane potential. researchgate.netmdpi.com This event is often a consequence of increased ROS production and is a critical step in the HEA-induced apoptotic cascade. mdpi.com The depolarization of the mitochondrial membrane can be triggered by various stimuli and is a central point of convergence for many apoptotic signals. frontiersin.orgmdpi.com
The endoplasmic reticulum (ER) is a vital organelle for protein folding and calcium homeostasis. nih.govjebms.org An accumulation of unfolded or misfolded proteins in the ER leads to a state of cellular stress known as ER stress, which can activate the unfolded protein response (UPR). nih.govwikipedia.org If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. nih.gov
The adenosine analog N6-(2-hydroxyethyl)-adenosine (HEA) has been shown to induce ER stress in gastric carcinoma cells. researchgate.netmdpi.com This induction of ER stress is characterized by the promotion of intracellular Ca²⁺-related stress and is a contributing factor to the apoptotic cell death observed in these cells. researchgate.net Furthermore, HEA has been found to protect against ER stress induced by other agents in human proximal tubular cells, suggesting a modulatory role in ER homeostasis. nih.gov
Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. nih.gov It can act as a survival mechanism under stress, but excessive or dysregulated autophagy can also lead to cell death. nih.gov The modulation of autophagy is another mechanism by which adenosine analogs can influence cell fate. acs.org
| Cellular Process | Observed Effect | Key Findings | Associated Compound(s) | Reference |
|---|---|---|---|---|
| Reactive Oxygen Species (ROS) Production | Induction | Increased ROS leads to mitochondrial dysfunction and apoptosis in gastric carcinoma cells. | N6-(2-Hydroxyethyl)-adenosine (HEA) | researchgate.netmdpi.com |
| Mitochondrial Membrane Potential (ΔΨm) | Depolarization | Loss of ΔΨm is a key step in the apoptotic pathway induced in gastric carcinoma cells. | N6-(2-Hydroxyethyl)-adenosine (HEA) | researchgate.netmdpi.com |
| Endoplasmic Reticulum (ER) Stress | Induction | Triggers intracellular Ca²⁺-related stress, contributing to apoptosis in gastric carcinoma cells. | N6-(2-Hydroxyethyl)-adenosine (HEA) | researchgate.netmdpi.com |
| Autophagy | Modulation/Induction | Contributes to the anti-neoplastic effects in gastric carcinoma cells. | N6-(2-Hydroxyethyl)-adenosine (HEA) | researchgate.netmdpi.com |
Endothelial Cell Barrier Function Enhancement and Cytoskeletal Reorganization
Extracellular adenosine is recognized for its role in modulating the function of the endothelial barrier, a critical component in the regulation of vascular permeability. The integrity of this barrier is paramount, and its dysfunction is associated with various pathological conditions. Adenosine's effects are mediated through the activation of its receptors, primarily the A2A and A2B adenosine receptors (ARs), which are expressed on endothelial cells. nih.gov
Activation of these G protein-coupled receptors, particularly by adenosine and its analogues, typically leads to the stimulation of adenylate cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). nih.govuni-muenchen.de Elevated cAMP levels are a key signaling event that strengthens the endothelial barrier. The enhancement of the barrier is associated with a significant reorganization of the endothelial cell's actin cytoskeleton. uni-muenchen.de Specifically, this involves the formation of cortical actin structures that reinforce cell-cell junctions. uni-muenchen.demolbiolcell.org
While acute exposure to adenosine generally enhances the endothelial barrier, some studies suggest that sustained or prolonged exposure could potentially lead to barrier dysfunction through different pathways, involving equilibrative nucleoside transporters (ENTs) and subsequent activation of stress-related kinases. nih.gov
Although the general mechanisms for adenosine and its N6-substituted derivatives on endothelial cells are established, specific research detailing the effects of this compound on endothelial barrier function and cytoskeletal reorganization is not prominently available in the reviewed scientific literature.
Anti-glycation Activity in Cellular Models
Glycation is a non-enzymatic process involving the reaction of reducing sugars with proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). nih.gov The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetic complications and aging, as they can impair protein function and trigger inflammatory responses. nih.govresearchgate.net Consequently, compounds that can inhibit the formation of AGEs, known as anti-glycation agents, are of significant therapeutic interest.
The mechanism of anti-glycation agents can involve several strategies, including the scavenging of reactive dicarbonyl species (intermediaries in AGE formation), chelating metal ions that catalyze glycation reactions, or breaking the cross-links of already formed AGEs. nih.govresearchgate.net Aminoguanidine is a well-known synthetic compound that has been studied for its anti-glycation properties, acting primarily by trapping dicarbonyl compounds. nih.govchimicatechnoacta.ru
Research into novel anti-glycation agents has explored various heterocyclic compounds. For instance, studies on a series of 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c] d-nb.infonih.govsigmaaldrich.comtriazine derivatives have demonstrated their potential to inhibit AGE formation in vitro. chimicatechnoacta.ruchimicatechnoacta.ruresearchgate.net In these studies, certain derivatives showed significantly higher efficacy in a bovine serum albumin (BSA)-glucose model than the reference compound, aminoguanidine. chimicatechnoacta.ruchimicatechnoacta.ruresearchgate.net The presence of an ethoxycarbonyl group was a feature of these active molecules.
However, specific studies evaluating the anti-glycation activity of this compound in cellular models were not identified in the reviewed literature. While the synthesis of related compounds like N6-[2-(4-nitrophenyl)-ethoxycarbonyl]adenosine has been described, their biological activities in the context of glycation have not been detailed. researchgate.net Therefore, the potential for this compound to act as an anti-glycation agent remains to be investigated.
Inhibition of Platelet Aggregation (in vitro models)
Adenosine is a well-established inhibitor of platelet aggregation. This effect is primarily mediated by the activation of A2A adenosine receptors on the surface of platelets. nih.gov The binding of adenosine or its agonists to the A2A receptor stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels. nih.gov Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins. This cascade of events ultimately inhibits key processes required for platelet activation and aggregation, such as calcium mobilization and the conformational change of glycoprotein (B1211001) IIb/IIIa receptors. nih.gov
The N6 position of the adenosine molecule is a critical site for modification to create potent and selective adenosine receptor agonists. sigmaaldrich.comresearchgate.net Many N6-substituted adenosine derivatives have been synthesized and evaluated for their effects on platelet function. d-nb.infonih.govresearchgate.net The nature of the substituent at the N6 position significantly influences the compound's affinity and selectivity for the different adenosine receptor subtypes. nih.gov For example, certain N6-alkyl and N6-cycloalkyl adenosine analogs are potent A1-selective agonists, while other modifications can enhance A2A receptor activity, which is the key receptor for inhibiting platelet aggregation. nih.govsigmaaldrich.com
In vitro studies on human platelets have consistently shown that A2A receptor agonists effectively inhibit aggregation induced by various stimuli, such as adenosine diphosphate (B83284) (ADP) or collagen. nih.govnih.gov
While the role of N6-substituted adenosines in platelet inhibition is well-documented, specific data from in vitro models detailing the inhibitory effect of this compound on platelet aggregation are not extensively covered in the available scientific literature. The activity of the compound would be dependent on its specific affinity for the A2A adenosine receptor.
Data Tables
| Mediator | Receptor Target | Key Signaling Event | Effect on Endothelial Barrier | Associated Cytoskeletal Change |
|---|---|---|---|---|
| Adenosine/Analogues | A2A / A2B Receptors | Increased intracellular cAMP | Enhancement/Stabilization nih.govuni-muenchen.de | Cortical actin formation, junction reinforcement uni-muenchen.de |
| Compound | Model | Activity Metric (IC50) | Comparison |
|---|---|---|---|
| Azolotriazine derivative (9g) | BSA-Glucose Assay | 999.0 µM chimicatechnoacta.ruchimicatechnoacta.ru | 2.1 times more potent than Aminoguanidine chimicatechnoacta.ruchimicatechnoacta.ru |
| Aminoguanidine (Reference) | BSA-Glucose Assay | 2134.5 µM chimicatechnoacta.ruchimicatechnoacta.ru | Standard reference compound |
| Agonist | Primary Receptor | Second Messenger | Downstream Effector | Overall Effect on Platelets |
|---|---|---|---|---|
| Adenosine / A2A Agonists | A2A Adenosine Receptor | ↑ cAMP nih.govnih.gov | Activation of Protein Kinase A (PKA) | Inhibition of aggregation nih.gov |
Receptor Pharmacology and Interaction Studies
Radioligand Binding Assays for Receptor Affinity and Selectivity
Radioligand binding assays are crucial for determining how strongly a compound binds to a specific receptor and its selectivity for different receptor subtypes.
Competitive Binding Studies
No data from competitive binding studies, which would yield inhibitory constant (Ki) values for N-(Ethoxycarbonyl)-adenosine against adenosine (B11128) receptors (A1, A2A, A2B, A3) or other receptors, have been published.
Receptor Occupancy Quantification (Bmax)
There are no available studies that quantify the maximum number of binding sites (Bmax) for this compound in any tissue or cell line, which would indicate the density of receptors it binds to.
Functional Assays for Agonist and Antagonist Characterization
Functional assays measure the biological response a compound elicits after binding to a receptor, defining it as an agonist (activator), antagonist (blocker), or allosteric modulator.
Allosteric Modulation Enhancement and Inhibition
There is no evidence to characterize this compound as an allosteric modulator. Studies on other molecules suggest that while the N-ethoxycarbonyl structural motif can be part of potent A1 adenosine receptor enhancers, these are different chemical entities Current time information in West Northamptonshire, GB..
Kinetic Aspects of Ligand-Receptor Interaction
The study of ligand-receptor kinetics, including association (kon) and dissociation (koff) rate constants, provides insight into the duration of a compound's effect. Such kinetic data for this compound are absent from the literature.
Dissociation Rate Studies
The dissociation rate (k_off) of a ligand from its receptor is a critical parameter that determines its residence time and, consequently, the duration of its pharmacological effect. Studies on this compound have quantified its dissociation from various adenosine receptors.
In a kinetic analysis using a NanoBRET competition binding assay on human embryonic kidney (HEK293) cells expressing the rat adenosine A₁ receptor, the dissociation rate of NECA was determined. guidetopharmacology.orgacs.org These studies measured the rate at which NECA unbinds from the receptor, contributing to the calculation of its kinetic dissociation constant (Kd). acs.org The residence time, which is the reciprocal of the dissociation rate (1/k_off), indicates the duration of the ligand-receptor complex. For the rat A₁ receptor, NECA exhibited a residence time of approximately 21.98 minutes. acs.org
Similarly, the binding kinetics of NECA at the human A₂ₐ receptor have been assessed. nih.gov In experiments using Chinese hamster ovary (CHO) cells expressing the human recombinant A₂ₐ adenosine receptor, the dissociation rate was determined through competition association assays. nih.gov
The following table summarizes the kinetic dissociation parameters for NECA at different adenosine receptors.
Table 1: Dissociation Kinetics of NECA at Adenosine Receptors
| Receptor Subtype | Cell Line | Assay Method | k_off (min⁻¹) | Kinetic Kd (nM) | Residence Time (min) |
|---|---|---|---|---|---|
| Rat A₁ Receptor | HEK293 | NanoBRET | 0.046 ± 0.002 | 7.20 ± 0.03 (pKd) | 21.98 ± 1.13 |
| Human A₂ₐ Receptor | CHO | Radioligand Binding | Not specified | 13.0 | Not specified |
Data sourced from multiple studies. guidetopharmacology.orgacs.orgnih.gov The pKd value was converted for consistency where necessary. The kinetic Kd is calculated from k_off/k_on.
Association Rate Studies
The association rate (k_on) describes the speed at which a ligand binds to its receptor. This parameter, along with the dissociation rate, defines the ligand's affinity.
Kinetic studies performed on the rat A₁ receptor expressed in HEK293 cells have quantified the association rate of NECA. acs.org Using a NanoBRET binding assay, the k_on value was determined by fitting the data to a "kinetics of competitive binding" model. acs.org For the rat A₁ receptor, NECA was found to have an association rate constant of 0.073 x 10⁶ M⁻¹min⁻¹. acs.org
At the human A₂ₐ receptor, competition association assays were used to determine the binding kinetics of unlabeled NECA. nih.gov These experiments were conducted at 5°C to slow the kinetic rates for more accurate measurement. nih.gov
The table below details the association rate constants for NECA.
Table 2: Association Kinetics of NECA at Adenosine Receptors
| Receptor Subtype | Cell Line | Assay Method | k_on (M⁻¹min⁻¹) |
|---|---|---|---|
| Rat A₁ Receptor | HEK293 | NanoBRET | 0.073 x 10⁶ ± 0.004 |
Heteromerization of Adenosine Receptors and Ligand Selectivity
G protein-coupled receptors, including adenosine receptors, can form complexes of two or more distinct receptors, known as heteromers. researchgate.net This heteromerization can significantly alter the pharmacological properties of the constituent receptors, including ligand binding, potency, and signaling pathways. researchgate.netnih.gov
Studies have shown that the A₂ₐ and A₂ₑ adenosine receptors can form A₂ₐ-A₂ₑ heteromers. nih.govoncotarget.com The formation of these complexes has a profound impact on receptor pharmacology. In CHO cells co-expressing both A₂ₐ and A₂ₑ receptors, a dramatic shift in the potency of NECA was observed compared to cells expressing only one subtype. nih.gov While NECA is a potent agonist at the A₂ₐ receptor, its potency in cells co-expressing the A₂ₑ receptor was significantly reduced, resembling its potency at the low-affinity A₂ₑ receptor. nih.gov This indicates that within the A₂ₐ-A₂ₑ heteromer, the A₂ₑ receptor can mask or dominate the signaling and pharmacological characteristics of the A₂ₐ receptor. nih.govoncotarget.com The formation of the A₂ₐ-A₂ₑ heteromer itself does not appear to be influenced by the presence of agonists like NECA. nih.gov
Table 3: Effect of A₂ₐ-A₂ₑ Heteromerization on NECA Potency in cAMP Assays
| Cell Line | Receptor(s) Expressed | NECA EC₅₀ (nM) |
|---|---|---|
| CHO-A₂ₐ | A₂ₐ only | 16.6 |
| CHO-A₂ₑ | A₂ₑ only | ~13,100 |
Data from a study on A₂ₐ-A₂ₑ receptor heteromerization. nih.gov
Conversely, not all heteromerization events alter the binding of NECA. For instance, studies on the heteromerization of the A₁ adenosine receptor (A₁R) with the P2Y₁ purinergic receptor (P2Y₁R) showed that the binding of [³H]NECA to the A₁R was not significantly affected by the co-expression of the P2Y₁R. pnas.org This contrasts with the binding of the A₁R-selective antagonist [³H]DPCPX, whose affinity was significantly reduced in the heteromeric complex. pnas.org
Other adenosine receptor heteromers, such as A₁-A₂ₐ and A₂ₐ-A₃, have also been identified, suggesting a complex regulatory network where the response to a non-selective agonist like NECA can be finely tuned depending on the specific receptor heteromers present in a given cell or tissue. researchgate.netunife.it These findings highlight that the pharmacological effect of NECA is not solely dependent on the expression levels of individual receptor subtypes but is also critically influenced by the formation of receptor heteromers, which create novel pharmacological entities. researchgate.netoncotarget.com
Enzymatic Interactions and Kinetics
Interaction with ATPases
N-(Ethoxycarbonyl)-adenosine and its analogs, such as N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ), are notable for their interactions with ATPases, particularly the F1 portion of the F-type ATP synthase. These interactions are characterized by specific chemical modifications that lead to inhibition of the enzyme's catalytic activities.
Research has demonstrated that N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ) acts as an inhibitor of mitochondrial F1-ATPase. acs.org The inhibitory mechanism involves the covalent modification of the enzyme. nih.gov When F1-ATPase is modified by EEDQ, it results in a degree of inhibition of its ATPase activity. nih.gov This modification has been shown to be associated with an essential carboxyl group within the enzyme. acs.org The use of cross-linking reagents like EEDQ has been instrumental in studying the interactions between F1 subunits and other inhibitor proteins. nih.gov For instance, it was used to investigate the binding of the natural ATPase inhibitor protein (IF1) to the F1-ATPase, revealing that IF1 preferentially binds to the beta subunit of F1. nih.gov
The reactivity of ethoxycarbonylating reagents is not limited to mitochondrial ATPases. Studies have also been conducted on bacterial H+-ATPases. For example, N-(ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline has been shown to inhibit the membrane-bound and purified F1-ATPase from Micrococcus lysodeikticus. researchgate.net The F-type ATPase from Escherichia coli (ECF1) is a well-studied example of a bacterial H+-ATPase, which couples proton translocation to ATP synthesis or hydrolysis. nih.gov While direct studies on this compound with E. coli ECF1 are less common in the provided context, the principles of interaction with the F1 catalytic core are generally conserved. The F1 sector in bacteria is responsible for ATP synthesis and is composed of alpha and beta subunits arranged around a central stalk. nih.gov
The inhibitory action of compounds like EEDQ on F1-ATPases is often due to the modification of specific amino acid residues within particular subunits. The beta subunit of the F1-ATPase is a primary target for many inhibitors. asm.org Cross-linking experiments using EEDQ have shown that the natural ATPase inhibitor protein (IF1) preferentially binds to the beta subunit of the mitochondrial F1-ATPase. nih.gov This suggests that the region of interaction is located on this subunit. Modification of the beta subunit by various reagents, including quinacrine (B1676205) mustard, has been shown to inactivate the bovine heart mitochondrial F1-ATPase. asm.org This subunit contains the catalytic site for ATP hydrolysis and synthesis. nih.gov
The modification of F1-ATPase by inhibitors like EEDQ has a direct impact on the kinetics of both ATP synthesis and hydrolysis. nih.govacs.org When the purified soluble F1-ATPase is partially inhibited by EEDQ and then reconstituted with mitochondrial particles, the resulting system shows the same degree of inhibition in both oligomycin-sensitive ATPase activity and oxidative phosphorylation (ATP synthesis) as the inhibition observed in the soluble enzyme. nih.gov This indicates that the modification affects the core catalytic function of the enzyme.
The kinetics of ATP hydrolysis by F1-ATPase generally follow the Michaelis-Menten model. arxiv.orgaps.org This model describes how the rate of an enzyme-catalyzed reaction depends on the concentration of the substrate. libretexts.org For ATP hydrolysis by F1-ATPase, a linear relationship is observed in a Lineweaver-Burk plot, which is characteristic of Michaelis-Menten kinetics. arxiv.orgaps.org The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). libretexts.org
Table 1: Michaelis-Menten Kinetics Parameters for ATP Hydrolysis by F1-ATPase This table is illustrative and based on the general principles of Michaelis-Menten kinetics described in the search results. Specific values for this compound were not provided.
| Parameter | Description | Typical Observation in ATP Hydrolysis |
|---|---|---|
| Vmax | Maximum reaction velocity | Decreases in the presence of a non-competitive or mixed inhibitor. |
| Km | Michaelis constant; substrate concentration at 1/2 Vmax | May increase, decrease, or remain unchanged depending on the type of inhibition. |
A fascinating aspect of F1-ATPase kinetics is the asymmetry between ATP synthesis and hydrolysis. arxiv.orgaps.org While ATP hydrolysis conforms to the Michaelis-Menten model, ATP synthesis deviates from it. arxiv.orgaps.orgarxiv.org Experimental evidence shows that for ATP synthesis, the reaction rate is sustained even at low substrate concentrations, which is not predicted by the Michaelis-Menten equation. arxiv.orgaps.org This results in a convex Lineweaver-Burk plot for ATP synthesis, in contrast to the linear plot for hydrolysis. arxiv.orgaps.org This asymmetry suggests that F1-ATPase may have a regulatory mechanism to enhance substrate binding specifically for ATP synthesis. arxiv.orgaps.org The differential effects of some inhibitors on ATP synthesis versus hydrolysis have been a key area of investigation, although some early observations were later attributed to assay conditions. annualreviews.org
Table 2: Comparison of ATP Synthesis and Hydrolysis Kinetics by F1-ATPase This table is based on the findings of asymmetric enzyme kinetics described in the search results.
| Kinetic Aspect | ATP Hydrolysis | ATP Synthesis |
|---|---|---|
| Adherence to Michaelis-Menten Kinetics | Follows Michaelis-Menten kinetics. arxiv.orgaps.org | Deviates from Michaelis-Menten kinetics. arxiv.orgaps.org |
| Lineweaver-Burk Plot | Linear. arxiv.orgaps.org | Convex. arxiv.orgaps.org |
| Behavior at Low Substrate Concentration | Rate is proportional to substrate concentration. libretexts.org | Rate is sustained even at low concentrations. arxiv.orgaps.org |
Chemical Compounds Mentioned
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For N-(Ethoxycarbonyl)-adenosine (NECA), docking simulations have been instrumental in understanding its binding to various adenosine (B11128) receptor subtypes, including A1, A2A, and A3 receptors. acs.orgrsc.org These simulations help rationalize structure-activity relationships (SAR) and predict the binding modes of newly designed compounds based on the NECA scaffold. acs.org By computationally screening large libraries of compounds against receptor structures, docking can identify novel antagonists and has been used to discover A1R-selective ligands by comparing predicted binding to both A1 and A2A receptors. diva-portal.org
Docking studies and crystal structures reveal that this compound (NECA) binds within the orthosteric pocket of adenosine receptors in a manner that is highly similar to the endogenous agonist, adenosine. rsc.orgnih.gov The adenine (B156593) core of NECA occupies a similar space as the triazolotriazine ring of the well-known A2A antagonist ZM241385. nih.govresearchgate.net A defining feature of its binding mode is that the ribose group extends deep into the ligand-binding pocket. nih.gov
Computational models, validated by mutagenesis experiments and crystal structures, have identified the specific amino acid residues that are critical for the binding of this compound (NECA). These interactions, which include hydrogen bonds, π-stacking, and van der Waals forces, anchor the ligand in the binding pocket and are essential for receptor activation.
Key interactions are conserved across receptor subtypes, particularly a π-stacking interaction with a phenylalanine in extracellular loop 2 (ECL2) and hydrogen bonds with an asparagine in helix 6 and residues in helix 7. researchgate.net However, subtle differences in the binding pocket contribute to ligand selectivity.
| Receptor Subtype | Residue | Location | Interaction Type | Source |
|---|---|---|---|---|
| A2A Receptor | F16845.52 | ECL2 | π-stacking | nih.govfrontiersin.org |
| E169ECL2 | ECL2 | Hydrogen Bond | nih.govfrontiersin.org | |
| N2536.55 | TM6 | Hydrogen Bond | nih.gov | |
| S2777.42 | TM7 | Hydrogen Bond (with ribose) | nih.govfrontiersin.org | |
| H2787.43 | TM7 | Hydrogen Bond (with ribose) | nih.govfrontiersin.org | |
| V843.32 | TM3 | van der Waals | nih.gov | |
| A3 Receptor | F1685.29 | TM5 | π-π stacking | chemrxiv.org |
| T943.36 | TM3 | Hydrogen Bond | chemrxiv.org | |
| N2506.55 | TM6 | Hydrogen Bond | chemrxiv.org | |
| S2717.42 | TM7 | Hydrogen Bond | chemrxiv.org | |
| H2727.43 | TM7 | Hydrogen Bond | chemrxiv.org | |
| L2466.51, I2687.39 | TM6, TM7 | van der Waals | chemrxiv.org |
Binding Mode Predictions
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic nature of biological macromolecules over time. Extensive MD simulations, including microsecond-length and accelerated MD techniques, have been performed on this compound (NECA) bound to A1, A2A, and A3 receptors. rsc.orgchemrxiv.orgnih.govnih.gov These simulations provide a view of the conformational changes in the receptor upon agonist binding and the subsequent steps leading to activation. plos.org Studies have examined the receptor in different lipid environments, such as DOPG and DOPC membranes, revealing that the lipid composition can allosterically modulate receptor conformation and influence the stabilization of active states. nih.govplos.org
MD simulations reveal that the binding of this compound (NECA) induces critical conformational changes associated with receptor activation. A key event observed in simulations of the A2A receptor is the rotameric transition of the highly conserved "toggle switch" residue, W246(6.48). nih.gov This movement facilitates the formation of an internal water pathway and triggers a cascade of structural rearrangements, including an outward movement of the cytoplasmic end of TM6 and an inward movement of TM7, which opens the intracellular cavity for G-protein binding. nih.govnih.gov
Simulations starting from an inactive state show that NECA binding can induce a transition to an intermediate, pre-active conformation. nih.govplos.org The full transition to a completely active state, capable of docking a Gs protein, is more consistently observed in simulations where the receptor is embedded in a DOPG lipid bilayer, highlighting the role of the membrane environment in modulating receptor dynamics. nih.govplos.org NMR spectroscopy studies confirm that agonist binding alone is sufficient to populate a conformation that highly resembles the active state, with further subtle refinements occurring upon the binding of a G protein. nih.govfsu.edu
Root-Mean-Square Fluctuation (RMSF) is calculated from MD trajectories to quantify the flexibility of different parts of a protein. Higher RMSF values indicate greater mobility. In simulations of adenosine receptors, RMSF analysis shows that specific regions exhibit significant changes in flexibility upon ligand binding. For the A2A receptor, the most prominent movements upon agonist binding are observed in TM3, TM6, and TM7. tandfonline.com
Studies using Gaussian accelerated molecular dynamics (GaMD) on AR-G protein complexes calculated RMSF values to assess how flexibility changes with different G-protein partners. biorxiv.org When the Gs protein coupled to the NECA-bound A2A receptor was computationally switched to a Gi protein, the receptor appeared more stable, showing decreased fluctuations in most regions except for ECL2 and intracellular loop 2 (ICL2). biorxiv.org The RMSF of the bound NECA ligand itself has also been analyzed, showing an average conformational fluctuation of 1.1 Å in simulations where the A2A receptor reached an active state. plos.org
| Analysis Type | Key Finding | Receptor/System | Source |
|---|---|---|---|
| Conformational Dynamics | Induces rotameric transition of W2466.48, leading to outward movement of TM6 and inward movement of TM7. | A2A Receptor | nih.gov |
| Conformational Dynamics | Binding induces transition to an intermediate state; a fully active state is stabilized in a DOPG lipid environment. | A2A Receptor | nih.govplos.orgplos.org |
| Conformational Dynamics | Agonist binding alone populates a conformation highly similar to the G-protein-bound active state. | A2A Receptor | nih.govfsu.edu |
| RMSF | TM3, TM6, and TM7 show the most prominent movements upon agonist binding. | A2A Receptor | tandfonline.com |
| RMSF | The bound NECA ligand itself exhibits an average fluctuation of 1.1 Å in an active-state simulation. | A2A Receptor | plos.org |
| RMSF | Receptor flexibility is altered by switching the coupled G-protein subtype (Gs vs. Gi). | A2A Receptor | biorxiv.org |
Solvent Accessible Surface Area (SASA) analysis is a computational method used to measure the surface area of a molecule that is accessible to a solvent. Changes in SASA during an MD simulation can provide insights into the conformational changes of a protein, such as folding, unfolding, and the compactness of a protein-ligand complex. In the context of adenosine receptors, SASA is used in methods like MM/PBSA and MM/GBSA to calculate the non-polar component of solvation free energy. core.ac.uk
While detailed time-course SASA data for the NECA-receptor complex is not prominently featured in the analyzed literature, its application is evident in related studies. For instance, in a study of the A2AAR-Gs complex, the SASA within the interior of the complex was found to be significantly larger when bound to a Gβ4γ2 dimer compared to a Gβ1γ2 dimer, suggesting a less constrained and more open conformation. nih.gov In other work, the affinity of ligands at mutant A2A receptors was plotted as a function of the SASA of the substituted amino acid, providing a way to rationalize the structural role of specific residues. researchgate.net These applications demonstrate the utility of SASA in characterizing the structural and energetic landscape of ligand-receptor interactions.
Analysis of Protein Structure and Flexibility (e.g., Root-Mean-Square Fluctuation - RMSF)
Quantum Chemical Studies
Detailed quantum chemical studies focusing on this compound are not available in the public literature. Such studies, which employ methods like Density Functional Theory (DFT) to understand molecular structure and reactivity, have been performed on various other organic molecules and adenosine analogues. mdpi.comrsc.orguotechnology.edu.iqmdpi.comrsc.org However, specific analyses concerning the electronic properties and quantum mechanics of this compound could not be retrieved.
Molecular Electrostatic Potential (MESP) Analysis
There are no specific Molecular Electrostatic Potential (MESP) analyses for this compound found in the available research. MESP is a valuable tool for predicting molecular reactivity by mapping the electrostatic potential onto the electron density surface. uni-muenchen.deresearchgate.netnih.govresearchgate.net This analysis reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Without dedicated studies, MESP maps and the resulting reactivity insights for this compound are not available.
Global and Local Reactivity Descriptors
No data on the global and local reactivity descriptors for this compound could be located. These descriptors, derived from conceptual DFT, include parameters like chemical potential (μ), hardness (η), electrophilicity (ω), and Fukui functions, which quantify the reactivity of a molecule as a whole and at specific atomic sites. researchgate.netchemrxiv.orgarxiv.orgmdpi.comrsc.org While the theoretical framework for these descriptors is well-established, their calculated values and interpretation for this compound are absent from the literature.
Analysis of Non-Covalent Interactions
A specific analysis of the non-covalent interactions (NCIs) within the molecular structure of this compound is not documented. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to identify and characterize weak interactions like hydrogen bonds and van der Waals forces that are crucial for molecular conformation and intermolecular recognition. researchgate.netmdpi.comscispace.comnih.govspringer.com However, no studies have applied these techniques to this compound.
Theoretical Models for Enzyme Kinetics
No theoretical models describing the enzyme kinetics of this compound have been published. Developing such a model, often based on the Michaelis-Menten equation, would require experimental data on its interaction with specific enzymes, such as adenosine kinases or deaminases, to determine kinetic parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). teachmephysiology.comnih.govarxiv.orgwikipedia.orgbiomath.bg While kinetic studies have been performed for other adenosine receptor ligands, specific data for this compound is not available. nih.govresearchgate.net
Analytical Methodologies for Research Applications
Spectroscopic Techniques for Structural Characterization
Spectroscopy is a cornerstone in the chemical analysis of N-(Ethoxycarbonyl)-adenosine, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Dynamic NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR gives insight into the number, environment, and connectivity of hydrogen atoms in this compound. While specific spectral data for this compound is not readily available in the provided search results, the analysis of related adenosine (B11128) compounds reveals characteristic chemical shifts. For instance, in adenosine, the anomeric proton (H1') of the ribose sugar typically appears as a distinct signal, and the aromatic protons of the adenine (B156593) base resonate in the downfield region. chemicalbook.com For N-acylated adenosine derivatives, shifts in the positions of the adenine and ribose protons are observed, reflecting the influence of the ethoxycarbonyl group. researchgate.net
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. bhu.ac.in For the parent molecule, adenosine, characteristic signals for the ribose carbons and the adenine base carbons are well-documented. hmdb.cachemicalbook.com The introduction of the ethoxycarbonyl group at the N⁶-position would be expected to cause a downfield shift in the signal for C6 of the adenine ring and introduce new signals corresponding to the carbonyl and ethyl carbons of the ethoxycarbonyl group.
Dynamic NMR (DNMR): This technique is employed to study the rates of chemical exchange processes. In the context of N-(Ethoxycarbonyl) derivatives of other heterocyclic systems, dynamic ¹H NMR studies have been used to determine the energy barriers for rotation around the N-CO bond. acs.org This indicates that at room temperature, there can be a fast equilibrium between different rotational isomers (rotamers). acs.org Such studies on this compound could reveal information about the conformational dynamics of the exocyclic amino group.
Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for Adenosine Note: This table is for the parent compound, adenosine. The presence of the N⁶-ethoxycarbonyl group would alter these chemical shifts.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | 8.1 - 8.2 | C2: 152.3 |
| H8 | 8.3 - 8.4 | C4: 149.0 |
| H1' | 5.9 - 6.0 | C5: 119.3 |
| Ribose H | 3.5 - 4.6 | C6: 156.1 |
| C8: 140.0 | ||
| C1': 87.9 | ||
| C2': 73.4 | ||
| C3': 70.6 | ||
| C4': 85.8 | ||
| C5': 61.6 |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, mass spectrometry would be used to confirm the molecular mass, which is calculated by summing the atomic masses of its constituent atoms (C₁₃H₁₇N₅O₆). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further help to elucidate the structure by showing the loss of specific fragments, such as the ethoxycarbonyl group or the ribose sugar. omicsonline.orgcreative-proteomics.com
Circular Dichroism (CD) for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Since this compound is a chiral molecule due to the stereocenters in the ribose sugar, CD spectroscopy can be used to characterize its stereochemistry. The technique is particularly useful for confirming the absolute configuration of the chiral centers. universiteitleiden.nltum.de In studies of related chiral compounds, CD has been instrumental in assigning the absolute configuration of enantiomers by comparing their spectra, where enantiomers will produce mirror-image CD spectra. universiteitleiden.nl
Chromatographic Techniques for Separation and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is vital for isolating and purifying this compound from reaction mixtures and for separating its stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. sielc.com For chiral compounds like this compound, chiral HPLC is the method of choice for separating enantiomers. chromatographytoday.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. researchgate.netnih.gov The successful separation of enantiomers of other adenosine receptor antagonists has been demonstrated using chiral HPLC, allowing for the isolation and individual testing of each stereoisomer. universiteitleiden.nlresearchgate.net This is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers.
Table 2: Chromatographic Techniques for this compound Analysis
| Technique | Application | Key Principle |
|---|---|---|
| Chiral HPLC | Separation of enantiomers | Differential interaction with a chiral stationary phase. researchgate.netnih.gov |
| Reversed-Phase HPLC | Purification and analysis | Separation based on hydrophobicity. sielc.com |
Cell-Based Assay Methodologies
Cell-based assays are fundamental for determining the biological activity of this compound, particularly its effects on cellular processes and signaling pathways. chimicatechnoacta.ru Given that adenosine derivatives are known to interact with adenosine receptors, assays are designed to measure the compound's ability to act as an agonist or antagonist at these receptors. units.iteurofinsdiscovery.com
Commonly used assays include:
Receptor Binding Assays: These assays determine the affinity of this compound for specific adenosine receptor subtypes (A₁, A₂A, A₂B, A₃). This is often done by measuring the displacement of a radiolabeled ligand from the receptor by the test compound.
Functional Assays: These assays measure the cellular response following receptor activation or inhibition. For adenosine receptors, which are G protein-coupled receptors (GPCRs), this often involves measuring changes in the levels of second messengers like cyclic adenosine monophosphate (cAMP). nih.gov For example, an antagonist would block the cAMP production stimulated by an agonist. units.it
Cell Migration and Invasion Assays: In cancer research, where adenosine signaling can play a role in metastasis, assays such as the Transwell assay or wound-healing assay can be used to assess the effect of this compound on the migratory and invasive capacity of cancer cells. semanticscholar.org
Cytotoxicity Assays: Assays like the MTT assay are used to evaluate the effect of the compound on cell viability and proliferation. chimicatechnoacta.ru
These assays provide crucial information on the compound's potency, selectivity, and mechanism of action at the cellular level.
Cell Viability and Apoptosis Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely utilized colorimetric method to assess cell viability and metabolic activity. medchemexpress.com This assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes within viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. medchemexpress.com The resulting formazan is insoluble and can be dissolved using a solubilizing solution, after which the absorbance of the colored solution is quantified spectrophotometrically, typically between 500 and 600 nm. medchemexpress.com The intensity of the purple color is directly proportional to the number of viable and metabolically active cells. medchemexpress.com This quantitative assay is suitable for high-throughput screening and can be applied to measure cell proliferation, cytotoxicity, and cell activation. medchemexpress.com
While a powerful tool, it is important to note that the interpretation of MTT assay results requires careful consideration of potential confounding factors. The localization of the formazan product has been identified in lipid droplets, not mitochondria as previously thought, which can influence the reaction depending on the cell's metabolic state. nih.gov
In studies involving adenosine receptor agonists, the MTT assay has been employed to determine their effects on cell viability. For instance, the non-selective adenosine receptor agonist 5'-N-Ethylcarboxamidoadenosine (NECA), also known as this compound, has been evaluated for its impact on various cell lines. In studies on RIN-5F and MIN6 beta-cell lines, NECA (1 μM) was found to not prevent cytokine-induced cell death, indicating no protective effect on viability under these inflammatory conditions. nih.gov Similarly, NECA showed no toxic effects on Th1 and Th2 hybridoma cell lines. nih.gov In contrast, studies on cardiac fibroblasts indicated no cell toxicity from NECA at a concentration of 0.5 μmol/L, as determined by both MTT assay and Trypan blue exclusion. ahajournals.org Research on human promyelocytic leukemia HL-60 cells has shown that adenosine itself can induce apoptosis, a process that is dependent on its transport into the cell rather than receptor-mediated signaling. nih.gov This adenosine-induced apoptosis involves DNA fragmentation and is associated with an enhancement of poly(ADP-ribosyl)ation activity. nih.gov
Table 1: Research Findings on Cell Viability and Apoptosis using MTT Assay
| Compound | Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| 5'-N-Ethylcarboxamidoadenosine (NECA) | RIN-5F and MIN6 (β-cells) | MTT Assay | Did not prevent cytokine-induced cell death at 1 μM. | nih.gov |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Th1 and Th2 hybridoma cells | MTT Assay | No toxic effect observed. | nih.gov |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Cardiac Fibroblasts | MTT Assay & Trypan Blue Exclusion | No cell toxicity observed at 0.5 μmol/L. | ahajournals.org |
| Adenosine | HL-60 (Human Leukemia) | Apoptosis Assays | Induced apoptosis in a manner dependent on cellular uptake, not receptor activation. | nih.gov |
| Adenosine | Caco-2 (Human Colonic Cancer) | MTT Assay & Apoptosis Assays | Induced apoptosis in a concentration- and time-dependent manner via A2a adenosine receptors. | nih.gov |
Intracellular Calcium Measurement (e.g., Fluo-4/AM)
The measurement of intracellular calcium ([Ca²⁺]i) is critical for understanding cellular signaling pathways. Fluo-4 acetoxymethyl (AM) ester is a widely used fluorescent indicator for this purpose. As a cell-permeable dye, Fluo-4 AM can cross the cell membrane. Once inside the cell, it is cleaved by intracellular esterases, transforming it into the membrane-impermeant, calcium-sensitive form, Fluo-4. Upon binding to free Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly (over 100-fold), with excitation and emission maxima at approximately 494 nm and 506 nm, respectively. This allows for the real-time visualization and quantification of changes in intracellular calcium concentration using techniques like fluorescence microscopy and flow cytometry. thermofisher.com
This compound (NECA) has been shown to modulate intracellular calcium levels in various cell types. In retinal ganglion cells, focal application of NECA evoked an increase in Fluo-4 fluorescence, indicating a rise in intracellular Ca²⁺. umn.edu This calcium increase was found to be mediated by release from internal stores and contributed to the activation of small-conductance Ca²⁺-activated potassium (SK) channels. umn.edu Conversely, in bovine adrenal chromaffin cells, NECA was found to inhibit the rise in [Ca²⁺]i induced by the nicotinic agonist 1,1-dimethyl-4-phenylpiperazinium (DMPP). nih.gov This inhibitory effect developed slowly over 30-40 minutes and was associated with an increase in protein phosphatase activity, suggesting a mechanism involving dephosphorylation of proteins in the Ca²⁺ influx pathway. nih.gov
Table 2: Research Findings on Intracellular Calcium Measurement
| Compound | Cell Type | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Retinal Ganglion Cells | Fluo-4 Calcium Imaging | Evoked a 6 ± 1% increase in Ca²⁺ indicator dye fluorescence. | umn.edu |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Bovine Adrenal Chromaffin Cells | Fura-2 Calcium Measurement | Inhibited DMPP-evoked [Ca²⁺]i transients by 27.7 ± 3.3%. | nih.gov |
Transendothelial Electrical Resistance (TER) Measurements
Transendothelial Electrical Resistance (TER) is a quantitative, non-invasive technique used to measure the integrity of cellular barriers, particularly endothelial and epithelial monolayers. arvojournals.org It assesses the resistance to the flow of ions through the paracellular pathway, which is primarily governed by the tightness of intercellular junctions. nih.gov A higher TER value is indicative of greater barrier integrity and tighter cell-cell adhesion. arvojournals.org The measurement is typically performed by applying a small alternating current across the cell monolayer grown on a porous membrane support and measuring the resulting voltage. nih.gov
Studies have demonstrated that adenosine and its analogs, such as this compound (NECA), can modulate endothelial barrier function. In human pulmonary artery endothelial cells (HPAEC), adenosine was shown to induce a rapid, dose-dependent increase in TER, signifying barrier enhancement. nih.gov This effect was mediated by A2A adenosine receptors and involved a Gαs-cAMP-dependent signaling pathway leading to cytoskeletal rearrangement. nih.gov Furthermore, NECA has been shown to have a protective effect against barrier disruption. In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, NECA treatment significantly reduced the increase in vascular permeability. physiology.org Similarly, in bovine corneal endothelial cells, NECA, acting as an A2B agonist, opposed the decrease in TER induced by tumor necrosis factor-alpha (TNF-α), thereby preserving barrier integrity. nih.govscienceopen.com
Table 3: Research Findings on Transendothelial Electrical Resistance (TER)
| Compound/Agonist | Model System | Effect on TER/Barrier Function | Key Finding | Reference |
|---|---|---|---|---|
| Adenosine | Human Pulmonary Artery Endothelial Cells (HPAEC) | Increase | Induced a rapid, dose-dependent barrier enhancement. | nih.gov |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Murine Model of Acute Lung Injury (LPS-induced) | Protective (Reduced Permeability) | Reduced vascular permeability and protein content in bronchoalveolar lavage fluid. | physiology.org |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Bovine Corneal Endothelial Cells (TNF-α-induced) | Protective (Opposed TER Decrease) | Prevented the TNF-α-induced decrease in TER. | nih.govscienceopen.com |
| Adenosine | Rabbit Corneal Endothelium | Protective (Decreased Permeability) | Decreased permeability to 5-carboxyfluorescein, an effect mediated by increased cAMP. | nih.gov |
Protein Interaction and Heteromerization Studies (e.g., Co-immunoprecipitation)
Co-immunoprecipitation (Co-IP) is a fundamental and powerful technique used to study protein-protein interactions in their native cellular environment. labinsights.nlresearchgate.net The principle involves using an antibody specific to a "bait" protein to pull it out of a cell lysate. Any proteins that are bound to the bait protein in a complex will be pulled down as well. labinsights.nl These interacting partners can then be identified by methods such as Western blotting or mass spectrometry, providing evidence for direct or indirect interactions within a protein complex. researchgate.net
Co-IP has been instrumental in demonstrating the heteromerization of adenosine receptors. For example, evidence for the existence of A1 and P2Y1 receptor heteromers was provided by Co-IP experiments in cotransfected HEK293T cells. pnas.org In these studies, cell membranes were treated with the non-selective agonist this compound (NECA) during binding assays, and the co-precipitation of the two distinct receptors demonstrated their physical association. pnas.org Such heteromerization can lead to novel pharmacological properties, where the binding and signaling of one receptor are allosterically modulated by the other. pnas.org
Furthermore, Co-IP has been used to identify proteins that interact with the intracellular domains of adenosine receptors, which can be crucial for receptor trafficking and signaling. A study using a yeast two-hybrid screen and subsequently confirmed by Co-IP in transfected HEK-293 cells and rat striatal tissue, identified the actin-binding protein α-actinin as a binding partner for the C-terminal domain of the A2A adenosine receptor. nih.gov This interaction was shown to be critical for the agonist-induced internalization and trafficking of the A2A receptor. nih.gov
Future Research Directions
Exploration of Novel Synthetic Pathways
The advancement of research into N-(Ethoxycarbonyl)-adenosine is contingent upon the availability of efficient and scalable synthetic routes. While traditional methods for creating N6-substituted adenosines often involve multi-step processes with harsh reagents and toxic solvents, future research should prioritize the development of more streamlined and environmentally benign pathways. researchgate.net
Key areas for exploration include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of N6-substituted nucleoside analogues. researchgate.net Future studies could focus on optimizing microwave-assisted protocols for the direct reaction of 6-chloropurine (B14466) riboside with ethyl carbamate (B1207046) or related reagents, potentially using water as a green solvent to minimize environmental impact. researchgate.net
One-Pot Reactions: Developing one-pot methodologies that combine several synthetic steps without isolating intermediates would enhance efficiency. An approach could involve the in-situ activation of the 6-position of the purine (B94841) ring followed by immediate nucleophilic substitution with an appropriate ethoxycarbonyl-containing nucleophile.
Enzymatic Synthesis: The use of enzymes, such as d-aminoacylase, has been reported for catalyzing reactions on purine derivatives. researchgate.net Future research could explore the feasibility of using enzymes to regioselectively introduce the ethoxycarbonyl group onto the N6-position of adenosine (B11128), offering high specificity and mild reaction conditions.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow chemistry platform could enable more efficient large-scale production for extensive biological testing.
These novel synthetic strategies promise to make this compound and its analogues more accessible to the scientific community, thereby accelerating research into their biological functions and therapeutic potential.
Design of Highly Selective and Potent Ligands
The therapeutic utility of an adenosine receptor ligand is critically dependent on its potency and selectivity for one of the four receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov Future design efforts for ligands based on the this compound scaffold should leverage modern medicinal chemistry strategies to achieve superior pharmacological profiles.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for this compound is a fundamental next step. This involves synthesizing a library of analogues with modifications at the ethoxycarbonyl moiety (e.g., altering the alkyl chain length), the ribose sugar, and the purine core. For instance, combining the N6-ethoxycarbonyl group with modifications at the 5'-position, such as the uronamido function found in NECA, could enhance affinity and selectivity. nih.gov
Structure-Based Drug Design (SBDD): With the increasing availability of crystal structures for adenosine receptors, particularly the A₁ and A₂ₐ subtypes, SBDD offers a powerful tool for rational ligand design. mdpi.com Computational docking studies can be used to predict how this compound and its derivatives interact with the binding pocket of each receptor subtype. mdpi.comunipd.it This in silico approach can guide the design of new molecules with optimized interactions to enhance potency and selectivity.
Designed Multiple Ligands (DMLs): There is growing interest in DMLs that can modulate multiple targets simultaneously. acs.org Future research could explore the synthesis of hybrid molecules that covalently link an this compound pharmacophore to another ligand targeting a different receptor (e.g., another adenosine receptor subtype or a completely different class of receptor). acs.orgresearchgate.net This approach could yield compounds with unique therapeutic effects, such as enhanced cardioprotection by co-activating A₁ and A₃ receptors. acs.org
Table 1: Guiding Principles for N⁶-Substituted Adenosine Analogue Design This interactive table summarizes key SAR findings that can guide the future design of this compound derivatives.
| Structural Modification | Observed Effect on Receptor Affinity/Selectivity | Future Research Implication | Reference |
|---|---|---|---|
| N⁶-Position Substituent | Hydrophobic moieties generally favor A₁ selectivity. | Modify the ethoxycarbonyl group to tune hydrophobicity and steric bulk. | nih.gov |
| N⁶-Benzyl Group | Favored for A₃ selectivity due to diminished potency at A₁/A₂ₐ. | Explore bioisosteric replacements for the ethyl group of the ethoxycarbonyl moiety with aryl or benzyl (B1604629) groups. | nih.gov |
| C2-Position Substitution | Alkynyl chains can result in A₂ₐ selectivity. | Synthesize C2-alkynyl derivatives of this compound. | nih.gov |
| 5'-Position Modification | 5'-uronamido function (as in NECA) enhances A₃ affinity. | Combine the N⁶-ethoxycarbonyl group with a 5'-uronamide to create potent A₃ agonists. | nih.gov |
| Scaffold Topology | Non-planar, stereodiverse scaffolds can provide more specific stereoselective ligand-target interactions. | Design and synthesize rigid or conformationally constrained analogues of this compound. | mdpi.com |
Elucidation of Untapped Molecular Mechanisms
While this compound is presumed to act via adenosine receptors, its precise molecular mechanisms and downstream signaling consequences are yet to be fully characterized. Future research should aim to move beyond simple binding affinity and explore the nuanced aspects of its interaction with cellular machinery.
Signaling Pathway Profiling: Comprehensive studies are needed to determine which G-protein subtypes (e.g., Gαs, Gαi, Gαq) are engaged by each adenosine receptor subtype upon binding of this compound. nih.gov This would involve measuring downstream second messengers like cAMP and intracellular calcium, as well as the activation of key enzymes such as phospholipases. nih.govnih.gov
Receptor Dimerization: Adenosine receptors can form both homodimers and heterodimers, which can alter their pharmacological properties. nih.gov It is crucial to investigate whether this compound shows preferential binding or signaling through monomeric receptors versus specific dimer pairs (e.g., A₁-A₂ₐ heterodimers).
Ligand-Directed Signaling (Biased Agonism): Research should explore the possibility that this compound acts as a biased agonist, preferentially activating certain signaling pathways over others at a given receptor. This could lead to the development of drugs with more specific effects and fewer side effects.
Drug-Target Residence Time: The kinetics of the binding between a ligand and its receptor, particularly the residence time, is increasingly recognized as a key determinant of in vivo efficacy. universiteitleiden.nl Future studies should measure the association and dissociation rates of this compound at the four adenosine receptor subtypes to understand the duration of its pharmacological action at a molecular level. universiteitleiden.nl
Application as Chemical Probes for Biological Systems
Modified analogues of this compound can be developed as powerful chemical probes to investigate the distribution, function, and structure of adenosine receptors. nih.gov The development of such tools is a critical research direction that would facilitate broader biological studies.
Radioligands: Synthesizing radiolabeled versions of this compound, for instance with tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), would enable highly sensitive and quantitative receptor binding assays. nih.govnih.gov Furthermore, incorporating positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) could produce novel PET imaging agents for visualizing adenosine receptors in vivo, which has applications in neurology and cardiology. nih.gov
Fluorescent Ligands: Attaching a fluorescent dye to the this compound molecule would create probes for use in fluorescence microscopy, flow cytometry, and high-throughput screening. nih.gov These tools are invaluable for studying receptor trafficking and localization in living cells.
Covalent and Photoreactive Probes: The development of derivatives that can form a covalent bond with the receptor, either through a chemically reactive group or a photo-activatable moiety, would be highly beneficial. nih.gov Such irreversible ligands are used to identify and isolate receptor proteins for biochemical characterization and to map the ligand-binding pocket. nih.govnih.gov
Table 2: Potential Chemical Probes Based on this compound This interactive table outlines different types of chemical probes that could be developed from the this compound scaffold and their scientific applications.
| Probe Type | Required Modification | Potential Application | Reference |
|---|---|---|---|
| Radioligand (Binding) | Incorporation of ³H or ¹²⁵I. | Quantitative receptor binding assays, autoradiography of tissue slices. | nih.gov |
| Radioligand (PET Imaging) | Incorporation of ¹¹C or ¹⁸F. | Non-invasive in vivo imaging of adenosine receptor distribution and density in the brain and heart. | nih.gov |
| Fluorescent Ligand | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Visualizing receptor localization and trafficking in cells, high-throughput screening. | nih.gov |
| Covalent Ligand | Introduction of a reactive group (e.g., isothiocyanate). | Irreversible receptor labeling for biochemical isolation and characterization of the receptor protein. | nih.govnih.gov |
| Photoaffinity Label | Introduction of a photoreactive group (e.g., azido). | Covalently labeling the binding site upon UV irradiation to identify specific amino acid residues involved in binding. | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(Ethoxycarbonyl)-adenosine with high purity?
- Methodology : Use regioselective protection of adenosine's hydroxyl groups (e.g., 2',3'-O-isopropylidene protection) before introducing the ethoxycarbonyl moiety. Optimize reaction conditions (e.g., anhydrous DMF, carbodiimide coupling agents) to minimize side reactions. Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product .
- Key Considerations : Monitor reaction progress using LC-MS to detect intermediates. Validate purity via -NMR (e.g., absence of unreacted adenosine peaks at δ 8.3–8.5 ppm) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 37°C, and 60°C. Analyze degradation products using UPLC-QTOF-MS to identify hydrolysis pathways (e.g., cleavage of the ethoxycarbonyl group) .
- Data Interpretation : Compare degradation kinetics using Arrhenius plots to predict shelf-life under standard lab conditions .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Essential Tools :
- - and -NMR : Verify substitution patterns (e.g., ethoxycarbonyl proton signals at δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH) .
- IR Spectroscopy : Confirm carbonyl stretching vibrations (~1700–1750 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) with <3 ppm error .
Advanced Research Questions
Q. How does the ethoxycarbonyl modification influence adenosine’s binding affinity to adenosine receptors (A1, A2A)?
- Experimental Design :
- Perform competitive radioligand binding assays using -CCPA (A1) and -ZM241385 (A2A).
- Compare IC values of this compound vs. unmodified adenosine.
- Use molecular docking (e.g., AutoDock Vina) to model steric/electronic effects of the ethoxycarbonyl group on receptor interactions .
Q. What are the genotoxic risks associated with this compound, and how can they be assessed?
- Methodology :
- In vitro Ames test : Use Salmonella typhimurium strains (TA98, TA100) ± metabolic activation (S9 mix) to detect mutagenicity .
- Micronucleus assay : Treat mammalian cell lines (e.g., CHO-K1) and quantify micronuclei formation via flow cytometry.
Q. How can researchers resolve contradictory data on the compound’s enzymatic inhibition properties?
- Strategies :
- Standardize assay conditions (e.g., ATP concentration, Mg levels) to minimize variability .
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm inhibition kinetics .
- Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments .
Q. What strategies optimize the solubility of this compound for in vivo pharmacokinetic studies?
- Approaches :
- Use co-solvents (e.g., PEG-400) or cyclodextrin-based formulations to enhance aqueous solubility .
- Measure logP values (e.g., shake-flask method) to guide formulation design.
- Validate bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .
Methodological Best Practices
Q. How should researchers design dose-response studies to evaluate the compound’s bioactivity?
- Protocol :
- Use a logarithmic dilution series (e.g., 0.1–100 µM) to capture EC/IC values.
- Include positive controls (e.g., adenosine for receptor studies) and vehicle controls.
- Analyze data with nonlinear regression models (e.g., Hill equation) .
Q. What analytical frameworks are suitable for comparing this compound to its structural analogs?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
